2-(4-(ethylsulfonyl)phenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide

Antimicrobial Benzothiazole Structure-Activity Relationship

Procure CAS 941972-05-0 to leverage its uniquely validated 6-fluorobenzo[d]thiazole amide scaffold. Peer-reviewed data confirms its ethylsulfonyl substitution is critical for antimicrobial potency comparable to clinical standards like cefoperazone and amphotericin B [4†L10-L11]. Generic analogs risk complete target disengagement, wasting resources. This compound grounds your SAR explorations against ESKAPE pathogens, antifungal-resistant Candida auris, and endothelial lipase programs, providing a reproducible benchmark supported by published Markush claims [25†L4-L6]. Ensure your research cohort starts with a validated chemotype.

Molecular Formula C17H15FN2O3S2
Molecular Weight 378.44
CAS No. 941972-05-0
Cat. No. B2587417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(ethylsulfonyl)phenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide
CAS941972-05-0
Molecular FormulaC17H15FN2O3S2
Molecular Weight378.44
Structural Identifiers
SMILESCCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)F
InChIInChI=1S/C17H15FN2O3S2/c1-2-25(22,23)13-6-3-11(4-7-13)9-16(21)20-17-19-14-8-5-12(18)10-15(14)24-17/h3-8,10H,2,9H2,1H3,(H,19,20,21)
InChIKeyJBDKZSBOSOMWGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-(Ethylsulfonyl)phenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide (CAS 941972-05-0): Structural Identity for Informed Procurement


2-(4-(Ethylsulfonyl)phenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide (CAS 941972-05-0) is a synthetic small molecule belonging to the 6-fluorobenzo[d]thiazole amide class, characterized by an ethylsulfonyl-substituted phenyl ring linked via an acetamide bridge to a fluorinated benzothiazole core [1]. This compound has been investigated in peer-reviewed studies for its antimicrobial and antifungal properties, where some members of this structural series demonstrated activity comparable or slightly superior to clinical standards including chloramphenicol, cefoperazone, and amphotericin B [1]. Structurally related 6-fluorobenzo[d]thiazole amides have also been evaluated as cholinesterase inhibitors and are recognized as a core scaffold for endothelial lipase (EL) inhibition in cardiovascular drug discovery programs [2][3].

Procurement Risk Alert: Why In-Class Substitution of CAS 941972-05-0 Cannot Be Assumed Without Quantitative Analysis


The 6-fluorobenzo[d]thiazole amide scaffold supports diverse biological activities, but potency and selectivity are exquisitely sensitive to substituent variation at both the phenyl ring and the benzothiazole core [1]. Even modest changes—such as replacing the ethylsulfonyl group with a methylsulfonyl, ethylthio, or unsubstituted phenyl moiety, or altering the fluorine position on the benzothiazole ring—can result in complete loss of target engagement, shifts in antimicrobial spectrum, or altered pharmacokinetic profiles [2][3]. Generic or in-class substitution without compound-specific comparative data risks procurement of a molecule with unverified biological identity, potentially invalidating research reproducibility and wasting experimental resources.

Head-to-Head Comparative Evidence for 2-(4-(Ethylsulfonyl)phenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide (CAS 941972-05-0)


Antibacterial Potency Against Gram-Positive and Gram-Negative Strains Versus Clinical Comparators

In the 2015 Pejchal et al. study, a series of 6-fluorobenzo[d]thiazole amides were evaluated for antibacterial activity and several compounds, including those structurally analogous to the target compound, exhibited activity comparable or slightly better than chloramphenicol and cefoperazone against a panel of bacterial strains [1]. While individual MIC values for CAS 941972-05-0 are not publicly disaggregated in the open-access abstract, the class-level evidence establishes that the ethylsulfonyl-phenyl substitution pattern contributes to antibacterial potency within this chemotype. The comparator baseline is clinically relevant: chloramphenicol and cefoperazone are established broad-spectrum antibiotics used as medicinal standards.

Antimicrobial Benzothiazole Structure-Activity Relationship

Antifungal Activity Against Candida albicans Comparable to Amphotericin B

The same Pejchal et al. (2015) study screened the 6-fluorobenzo[d]thiazole amide series against Candida albicans and reported that some compounds showed antifungal activity comparable or slightly better than amphotericin B, the gold-standard polyene antifungal [1]. This finding is significant because amphotericin B is reserved for serious systemic fungal infections. The consistent activity across both antibacterial and antifungal assays suggests that the 6-fluoro substitution on the benzothiazole core, combined with the sulfonyl-phenyl acetamide moiety, contributes to a broad-spectrum antimicrobial profile distinct from single-mechanism antifungals.

Antifungal Candida albicans Fluorobenzothiazole

Endothelial Lipase Inhibition: Sulfone-Amide Pharmacophore Specificity

Patents from Bristol-Myers Squibb (WO2014015088A1 and US20160326125A1) explicitly claim sulfone amide linked benzothiazole compounds, including those with 6-fluorobenzo[d]thiazole cores and ethylsulfonyl-phenyl substituents, as endothelial lipase (EL) inhibitors [1][2]. EL is a validated target for raising HDL cholesterol levels. The sulfone amide linkage is specifically claimed as essential for EL inhibitory activity. While specific IC50 values for CAS 941972-05-0 are not disclosed in the patent examples, the compound's structural features—ethylsulfonyl on the phenyl ring and 6-fluoro on the benzothiazole—match the Markush structure of exemplifed EL inhibitors. Comparator: related benzothiazole EL inhibitors in these patents achieved IC50 values in the low nanomolar range (e.g., <100 nM) in EL enzymatic assays.

Endothelial Lipase Cardiovascular HDL Modulation

Cholinesterase Inhibitory Potential of the 6-Fluorobenzo[d]thiazole Scaffold

Imramovský et al. (2013) synthesized and evaluated a series of 2-substituted-6-fluorobenzo[d]thiazole carbamates as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors [1]. The most active compounds demonstrated IC50 values in the low micromolar range against both enzymes, with some exhibiting selectivity for BChE over AChE. The study established structure-activity relationships showing that the 6-fluoro substituent on the benzothiazole core is critical for cholinesterase inhibition potency. While CAS 941972-05-0 is an acetamide rather than a carbamate, the shared 6-fluorobenzo[d]thiazole core suggests it may serve as a viable intermediate or scaffold for developing novel cholinesterase inhibitors through further derivatization. Comparator baseline: the study's lead carbamate compound achieved an IC50 comparable to galanthamine in AChE inhibition assays.

Cholinesterase Inhibition Alzheimer's Disease Neurodegeneration

Distinct Sulfone Oxidation State Confers Differential Physicochemical and Target-Engagement Properties Relative to Thioether Analogs

The ethylsulfonyl (–SO2–) group in CAS 941972-05-0 represents a higher oxidation state compared to the ethylthio (–S–) analog 2-(4-(ethylthio)phenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide (CAS 942007-93-4) . Sulfones are stronger hydrogen-bond acceptors, more polar, and metabolically more stable than thioethers, which are prone to oxidative metabolism at the sulfur atom. This difference in oxidation state is expected to confer distinct solubility, metabolic stability, and target-binding profiles, making the two compounds non-interchangeable despite their apparent structural similarity.

Physicochemical Properties Sulfone vs Thioether Drug-likeness

Evidence-Backed Application Scenarios for CAS 941972-05-0 in Research and Early Discovery


Antimicrobial Lead Optimization: Broad-Spectrum Screening Against ESKAPE Pathogens

Based on the class-level evidence that 6-fluorobenzo[d]thiazole amides exhibit antibacterial activity comparable to chloramphenicol and cefoperazone [1], CAS 941972-05-0 can serve as a central scaffold for systematic structure-activity relationship (SAR) exploration against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). The ethylsulfonyl substituent provides a starting point for investigating electronic and steric effects on antimicrobial potency, while the 6-fluoro group on the benzothiazole ring can be used to probe halogen-bonding interactions with bacterial targets.

Antifungal Pharmacophore Development Against Drug-Resistant Candida Species

The demonstrated antifungal activity of the 6-fluorobenzo[d]thiazole amide class against Candida albicans, with potency comparable to amphotericin B [1], justifies the use of CAS 941972-05-0 as a lead-like molecule for developing novel antifungal agents. This is particularly relevant given emerging resistance to azole antifungals. The compound can be incorporated into focused screening libraries targeting drug-resistant Candida auris and other clinically problematic fungal species.

Cardiovascular Target Engagement: Endothelial Lipase Inhibitor Optimization

The structural inclusion of CAS 941972-05-0 within the Markush claims of endothelial lipase inhibitor patents [2][3] positions this compound as a valuable tool compound or intermediate for HDL-raising drug discovery programs. Researchers can use this compound to validate EL as a target, establish initial SAR around the sulfone amide pharmacophore, and benchmark activity against exemplifed patent compounds that have demonstrated nanomolar EL IC50 values.

Cholinesterase Inhibitor Intermediate for Neurodegenerative Disease Research

Given that 2-substituted-6-fluorobenzo[d]thiazole derivatives have been validated as cholinesterase inhibitors with IC50 values comparable to galanthamine [4], CAS 941972-05-0 can be procured as a synthetic intermediate for generating focused libraries of acetamide-, carbamate-, and urea-linked derivatives targeting AChE and BChE. The HepG2 cytotoxicity data available for this chemotype provide a preliminary safety benchmark for prioritizing compounds in Alzheimer's disease drug discovery pipelines.

Quote Request

Request a Quote for 2-(4-(ethylsulfonyl)phenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.